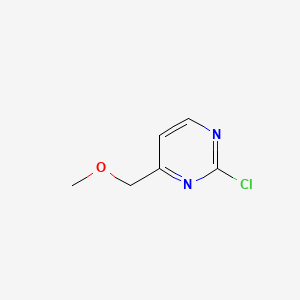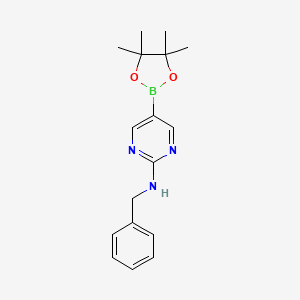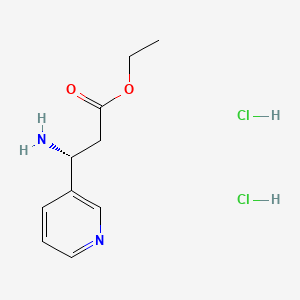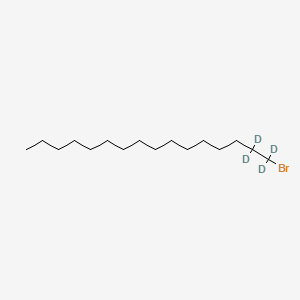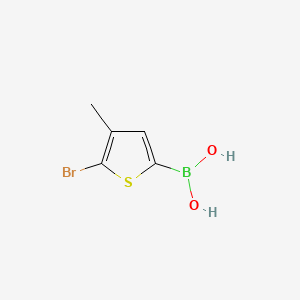
(5-Bromo-4-methylthiophen-2-yl)boronic acid
Overview
Description
“(5-Bromo-4-methylthiophen-2-yl)boronic acid” is a boron-containing compound . It has a molecular weight of 220.88 g/mol . The IUPAC name for this compound is (5-bromo-4-methylthiophen-2-yl)boronic acid . It is considered a Lewis acid .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(5-Bromo-4-methylthiophen-2-yl)boronic acid” is C5H6BBrO2S . The InChI code for this compound is 1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 . The exact mass of this compound is 219.93600 .
Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are known for reversible covalent inhibition of hydroxyl proteases .
Physical And Chemical Properties Analysis
“(5-Bromo-4-methylthiophen-2-yl)boronic acid” has a molecular weight of 220.9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Sensing Applications
Boronic acids, including (5-Bromo-4-methylthiophen-2-yl)boronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas such as biological labelling . This could potentially include the use of (5-Bromo-4-methylthiophen-2-yl)boronic acid.
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . Given its unique structure, (5-Bromo-4-methylthiophen-2-yl)boronic acid could potentially be used in this context.
Separation Technologies
Boronic acids have been used in separation technologies . (5-Bromo-4-methylthiophen-2-yl)boronic acid could potentially be used in similar applications.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Given its unique structure, (5-Bromo-4-methylthiophen-2-yl)boronic acid could potentially be used in this context.
Catalysis
Boronic acids are used in cross-coupling reactions and catalysis . (5-Bromo-4-methylthiophen-2-yl)boronic acid, with its unique structure, could potentially be used in these applications.
Material Science
Boronic acids have been used in the development of polymer or optoelectronics materials . (5-Bromo-4-methylthiophen-2-yl)boronic acid could potentially be used in similar applications.
Chemical Synthesis
Boronic acids are highly valuable building blocks in organic synthesis . (5-Bromo-4-methylthiophen-2-yl)boronic acid could potentially be used in similar applications.
Mechanism of Action
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBEXPZKLEGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675357 | |
| Record name | (5-Bromo-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-16-0 | |
| Record name | B-(5-Bromo-4-methyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-methylthiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



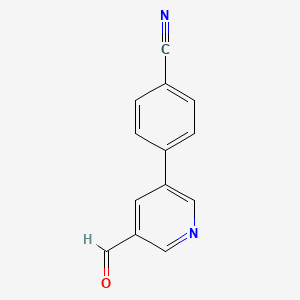
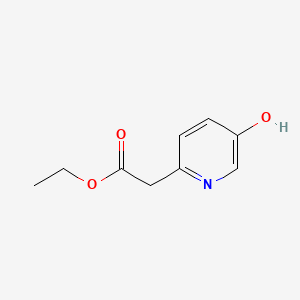

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)

